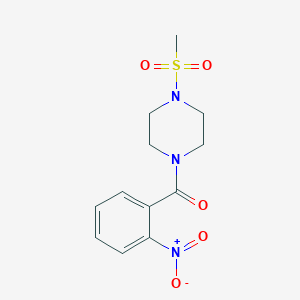

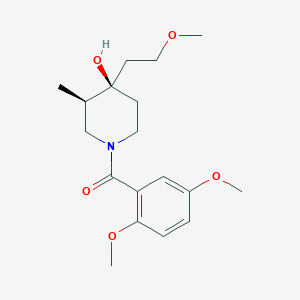

![molecular formula C21H20N4O4S B5502111 N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5502111.png)

N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those similar to our compound of interest, involves complex organic reactions that often employ substituted benzamides or benzene-sulfonamides as key intermediates. Studies have described the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, showcasing the versatility of these groups in generating compounds with significant electrophysiological activity, suggesting a similar approach might be used for our target molecule (Morgan et al., 1990). Additionally, the application of poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) as a catalyst for the synthesis of benzimidazoles highlights innovative methods in the formation of such compounds, potentially applicable to our compound (Ghorbani-Vaghei & Veisi, 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often analyzed through crystallography and computational methods, providing insights into their planarity, conformation, and intermolecular interactions. For instance, the analysis of ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate, a compound with a similarly complex heterocyclic system, reveals the planarity of its core structure and the significant role of weak intermolecular C—H⋯O interactions (Deng et al., 2010).

Chemical Reactions and Properties

Benzimidazole derivatives are known for their reactivity and the ability to undergo various chemical transformations. The synthesis of benzamide-based 5-aminopyrazoles, for example, indicates the reactivity of these molecules towards forming fused heterocycles, which could be relevant when considering the chemical reactions and properties of our target molecule (Hebishy et al., 2020).

Wissenschaftliche Forschungsanwendungen

Cardiac Electrophysiological Activity

Research has shown that N-substituted imidazolylbenzamides and benzene-sulfonamides exhibit significant potency in cardiac electrophysiological activity. These compounds, including some with structures similar to N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide, have been found to be comparable to known class III antiarrhythmic agents in in vitro studies. Their activity has been demonstrated in Purkinje fiber assays, highlighting their potential as selective class III agents for treating arrhythmias (Morgan et al., 1990).

Antimicrobial and Antifungal Properties

Several derivatives of sulfonyl-substituted nitrogen-containing heterocycles, similar in structure to the compound , have been synthesized and shown to possess antimicrobial and antifungal activity. This includes sensitivity to both Gram-positive and Gram-negative bacteria, as well as activity against Candida albicans. Such findings suggest the utility of these compounds in developing new antimicrobial and antifungal agents (Kobzar et al., 2019).

Anticancer Activity

Research into benzimidazole derivatives has revealed that certain compounds exhibit promising anticancer activities. For example, benzimidazole derivatives containing voluminous substituents have been synthesized and evaluated, showing binding affinities in the nanomolar range, which is indicative of their potential as 5-HT4 receptor antagonists with applications in cancer treatment (López-Rodríguez et al., 2003).

Application in Drug Metabolism Studies

A specific application of biaryl-bis-sulfonamide compounds, which are structurally related to N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide, has been demonstrated in drug metabolism studies. These compounds have been used to generate mammalian metabolites of certain drugs for structural characterization, aiding in the understanding of drug metabolism and facilitating the development of new pharmaceuticals (Zmijewski et al., 2006).

Exploration of Antiviral Properties

Benzimidazole sulfonamides have also been investigated for their antiviral properties, including activity against the COVID-19 virus. Computational calculations and molecular docking studies have suggested that certain sulfonamides could be effective in treating COVID-19 due to their ability to inhibit key viral proteins, offering a potential route for the development of new antiviral drugs (Fahim & Ismael, 2021).

Eigenschaften

IUPAC Name |

N-[2-[5-(benzenesulfonamido)-1-methylbenzimidazol-2-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S/c1-25-18-10-9-15(24-30(27,28)16-6-3-2-4-7-16)14-17(18)23-20(25)11-12-22-21(26)19-8-5-13-29-19/h2-10,13-14,24H,11-12H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFLBNJHUWBBMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N=C1CCNC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5502094.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5502097.png)

![2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502104.png)

![4-ethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5502115.png)

![2,6-dimethoxy-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5502116.png)